molecular formula C10H14OS B3025477 1-(2,5-Dimethylthiophen-3-yl)butan-1-one CAS No. 500891-66-7

1-(2,5-Dimethylthiophen-3-yl)butan-1-one

Cat. No. B3025477
M. Wt: 182.28 g/mol
InChI Key: MCYYNHOPHDOATQ-UHFFFAOYSA-N
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Description

“1-(2,5-Dimethylthiophen-3-yl)butan-1-one” is a chemical compound with the CAS Number: 500891-66-7 . It has a molecular weight of 183.29 and its IUPAC name is 1-(2,5-dimethyl-1H-1lambda3-thiophen-3-yl)butan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,12H,4-5H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.29 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Spectroscopic Behaviors

  • Scientific Field : Spectroscopy
  • Summary of Application : The compound is used in the study of spectroscopic properties, physicochemical parameters, and polarity and photostability behaviors . It is a newly prepared chalcone dye, synthesized by the reaction of 3,4-dimethoxybenzaldehyde with 3-acetyl-2,5-dimethythiophene .
  • Methods of Application : The compound was synthesized and its properties were studied using FT-IR, 1 H-NMR, 13 C-NMR and elemental analysis . Fluorescence intensities were observed with cetyltrimethyl ammonium bromide (CTAB) and sodium dodecyl sulphate (SDS) .
  • Results or Outcomes : The compound showed good thermal stability and high photostability against photobleaching . It was found to be sensitive to the polarity of the microenvironment provided by different solvents .

Therapeutic Importance

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thiophene and its substituted derivatives, including “1-(2,5-Dimethylthiophen-3-yl)butan-1-one”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
  • Methods of Application : The specific methods of application in medicinal chemistry are not detailed in the source .
  • Results or Outcomes : The compound has been proven to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Preparation of Photochromic Diarylethenes

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used as a starting material for the preparation of photochromic diarylethenes .
  • Methods of Application : The specific methods of application in the synthesis of photochromic diarylethenes are not detailed in the source .
  • Results or Outcomes : The title compound is a convenient starting material for the preparation of photochromic diarylethenes with various backbones .

Synthesis of Multi-responsive Molecules

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used in the synthesis of unique 1,2-bis(2,5-dimethylthiophen-3-yl)azulene and 1,2,3-tris(2,5-dimethylthiophen-3-yl)azulene as potential multi-responsive molecules .
  • Methods of Application : The efficient protocols for the synthesis of these azulenes have been developed . The lack of photoactivity of obtained azulenes was explained by means of DFT calculations and X-ray powder diffraction data .
  • Results or Outcomes : The synthesized azulenes were found to lack photoactivity .

Preparation of Photochromic Diarylethenes

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used as a starting material for the preparation of photochromic diarylethenes .
  • Methods of Application : The specific methods of application in the synthesis of photochromic diarylethenes are not detailed in the source .
  • Results or Outcomes : The title compound is a convenient starting material for the preparation of photochromic diarylethenes with various backbones .

Synthesis of Multi-responsive Molecules

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used in the synthesis of unique 1,2-bis(2,5-dimethylthiophen-3-yl)azulene and 1,2,3-tris(2,5-dimethylthiophen-3-yl)azulene as potential multi-responsive molecules .
  • Methods of Application : The efficient protocols for the synthesis of these azulenes have been developed . The lack of photoactivity of obtained azulenes was explained by means of DFT calculations and X-ray powder diffraction data .
  • Results or Outcomes : The synthesized azulenes were found to lack photoactivity .

Future Directions

The compound is a starting material for the preparation of photochromic diarylethenes with various backbones . This suggests potential applications in the development of photochromic materials.

properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYYNHOPHDOATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(SC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305459
Record name 1-(2,5-dimethylthiophen-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylthiophen-3-yl)butan-1-one

CAS RN

500891-66-7
Record name 1-(2,5-dimethylthiophen-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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